molecular formula C23H27N3O3S B8799311 Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Katalognummer: B8799311
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: HBPTXDXGWDVDON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and a diphenylhexane backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate typically involves multiple steps. One common method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This process is accomplished under mild conditions and does not require transition metals, making it an efficient and environmentally friendly approach.

Industrial Production Methods

In industrial settings, the production of this compound often involves the preparation of key intermediates. For example, a novel process for the preparation of (2S, 3S, 5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenylhexane hydrochloride has been developed as a key intermediate in the production of cobicistat, a drug under investigation for HIV treatment .

Analyse Chemischer Reaktionen

Types of Reactions

Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV treatment, the compound acts as an intermediate in the synthesis of cobicistat, which inhibits liver enzymes that metabolize other medications, thereby enhancing their efficacy . The thiazole ring and amino groups play critical roles in these interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a thiazole ring, an amino group, and a diphenylhexane backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C23H27N3O3S

Molekulargewicht

425.5 g/mol

IUPAC-Name

1,3-thiazol-5-ylmethyl N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate

InChI

InChI=1S/C23H27N3O3S/c24-19(11-17-7-3-1-4-8-17)13-22(27)21(12-18-9-5-2-6-10-18)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)

InChI-Schlüssel

HBPTXDXGWDVDON-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.